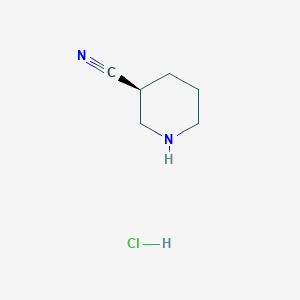

![molecular formula C11H16ClFN2 B3022043 {[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride CAS No. 1369131-99-6](/img/structure/B3022043.png)

{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride

Übersicht

Beschreibung

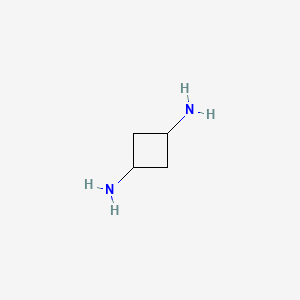

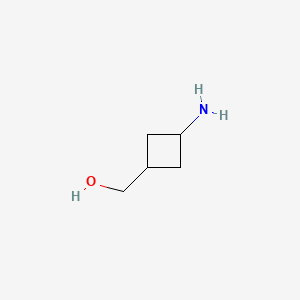

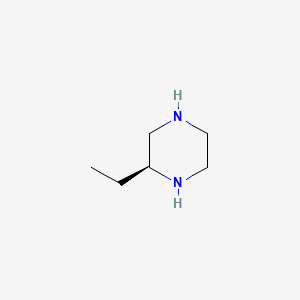

“{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for treating various diseases . The compound also contains a fluorophenyl group, which can enhance the in vitro potency and ER profile of the molecule .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a fluorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen

Spectroscopic Identification and Derivatization

- The properties of novel hydrochloride salts of cathinones, including pyrrolidine derivatives, have been examined through spectroscopic methods like GC-MS, IR, NMR, and X-ray diffraction (Nycz et al., 2016).

Synthesis Processes

- Efficient and stereoselective synthesis processes for pyrrolidine derivatives have been developed, highlighting their significance in the preparation of various compounds, such as antibiotics (Fleck et al., 2003).

Hydrogen-Bond Basicity Studies

- Studies on hydrogen-bond basicity of secondary amines, including pyrrolidine, provide insights into their chemical behavior and interactions (Graton et al., 2001).

Pharmacological Characterization

- Pyrrolidine derivatives have been characterized for their selectivity and affinity in pharmacological contexts, such as their role as κ-opioid receptor antagonists (Grimwood et al., 2011).

Chemical Structure and Properties

- The structural and chemical properties of pyrrole and pyrrolidine derivatives have been extensively studied, highlighting their importance in biological molecules like heme and chlorophyll (Anderson & Liu, 2000).

Sensor Development and Biological Imaging

- Pyrrolidine derivatives have been utilized in the development of fluorescent sensors and their applications in biological imaging (Nolan et al., 2006).

Crystal Structure Analysis

- The crystal structure of various amine hydrochloride salts, including those related to pyrrolidine, has been analyzed to understand their molecular configurations (Ullah & Stoeckli-Evans, 2021).

Wirkmechanismus

Target of Action

The primary target of this compound is the H(+),K(+)-ATPase enzyme , also known as the proton pump . This enzyme plays a crucial role in gastric acid secretion, which is essential for digestion .

Mode of Action

The compound acts as a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the proton pump (H(+),K(+)-ATPase) and functions as a reversible antagonist . This means it binds to the same site as potassium ions on the enzyme, preventing the enzyme from functioning normally and thereby reducing gastric acid secretion .

Biochemical Pathways

The compound’s action primarily affects the gastric acid secretion pathway . By inhibiting the H(+),K(+)-ATPase enzyme, it reduces the production of gastric acid, which can help alleviate conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Result of Action

The compound exhibits potent inhibitory activity against the H(+),K(+)-ATPase enzyme and has a strong inhibitory effect on gastric acid secretion in vivo . Its efficacy is more potent and its duration of action is much longer than those of traditional proton pump inhibitors (PPIs) .

Eigenschaften

IUPAC Name |

[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.ClH/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14;/h1-4,9H,5-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQVEAIQFOJBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716632 | |

| Record name | 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479089-93-5 | |

| Record name | 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

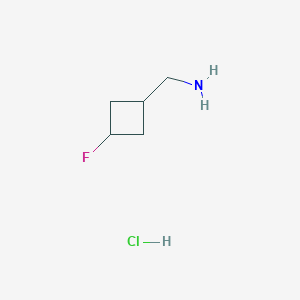

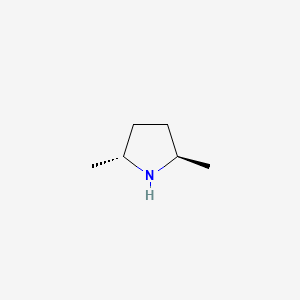

![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3021982.png)